molecular formula C21H20FN5OS B2817415 N-(5-fluoro-2-methylphenyl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide CAS No. 1358247-19-4

N-(5-fluoro-2-methylphenyl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide

Cat. No.: B2817415
CAS No.: 1358247-19-4
M. Wt: 409.48
InChI Key: ZFUIEEQUPUXYLU-UHFFFAOYSA-N
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Description

N-(5-fluoro-2-methylphenyl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C21H20FN5OS and its molecular weight is 409.48. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 1,2,4-triazolo[4,3-a]quinoline, closely related to the queried compound, have been designed and synthesized with the aim of exploring their anticancer properties. Specifically, a study by Reddy et al. (2015) synthesized various derivatives and evaluated their anticancer activity against human neuroblastoma and colon carcinoma cell lines. Some compounds displayed significant cytotoxicity, indicating potential for cancer treatment.

Positive Inotropic Activity

Compounds with a structure similar to the queried compound, particularly those with the [1,2,4]triazolo[4,3-a]quinoline moiety, have been synthesized and evaluated for their positive inotropic activity, as detailed by Zhang et al. (2008). These compounds were tested on isolated rabbit heart preparations and showed favorable activity compared to standard drugs, suggesting potential applications in heart-related disorders.

Antimicrobial Activity

The antimicrobial properties of compounds structurally related to the queried chemical have been explored. A study by Yurttaş et al. (2020) synthesized new triazole derivatives bearing a quinoline ring and evaluated their antimicrobial activity. Some of these compounds showed higher antifungal activity than antibacterial, indicating their potential as antimicrobial agents.

Antihistaminic Agents

Derivatives of the quinoline and triazoloquinoxaline, similar to the queried compound, have been synthesized and tested for H1-antihistaminic activity. A study by Alagarsamy et al. (2008) on novel triazolo[4,3-a]quinazolin-5-ones found that these compounds showed significant protection against histamine-induced bronchospasm in guinea pigs, suggesting a potential new class of H1-antihistaminic agents.

Anticonvulsant Properties

Compounds within the same chemical family have been evaluated for their anticonvulsant effects. Research by Guan et al. (2007) on quinoline-2(1H)-one and triazolo[4,3-a]quinoline derivatives found that these compounds, especially the triazole-modified series, showed stronger anticonvulsant effects than their parent compounds, indicating their potential use in treating convulsions.

Benzodiazepine Binding Activity

A study focused on the synthesis of novel [1,2,4]triazolo[1,5-c]quinazolin-5(6H)-ones, structurally related to the queried compound, for their potential benzodiazepine binding activity. The research conducted by Francis et al. (1991) found some of these compounds to be potent benzodiazepine antagonists, suggesting applications in the development of therapeutic agents for nervous system disorders.

Properties

IUPAC Name

N-(5-fluoro-2-methylphenyl)-2-[(1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN5OS/c1-12(2)19-25-26-20-21(24-15-6-4-5-7-17(15)27(19)20)29-11-18(28)23-16-10-14(22)9-8-13(16)3/h4-10,12H,11H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFUIEEQUPUXYLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)CSC2=NC3=CC=CC=C3N4C2=NN=C4C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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